molecular formula C18H30O2 B14527874 2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione CAS No. 62381-34-4

2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione

Cat. No.: B14527874
CAS No.: 62381-34-4
M. Wt: 278.4 g/mol
InChI Key: OVMRPCQRDFTPBI-UHFFFAOYSA-N
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Description

2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile, to form the core structure of the compound . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of conjugated double bonds.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated double bonds and methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for studying specific chemical reactions and developing new applications in various fields.

Properties

CAS No.

62381-34-4

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2,2,4,9,11,11-hexamethyldodeca-4,8-diene-3,10-dione

InChI

InChI=1S/C18H30O2/c1-13(15(19)17(3,4)5)11-9-10-12-14(2)16(20)18(6,7)8/h11-12H,9-10H2,1-8H3

InChI Key

OVMRPCQRDFTPBI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC=C(C)C(=O)C(C)(C)C)C(=O)C(C)(C)C

Origin of Product

United States

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